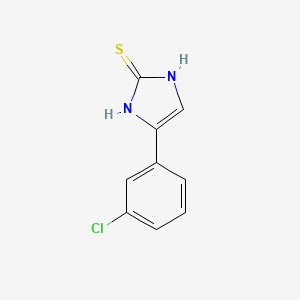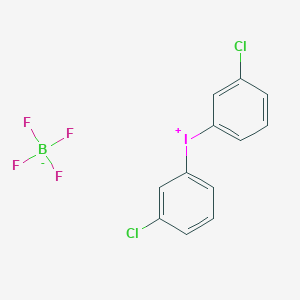
Bis-(3-chloro-phenyl)-iodonium tetrafluoroborate
描述
Bis-(3-chloro-phenyl)-iodonium tetrafluoroborate is an organoiodine compound that has gained attention in the field of organic chemistry due to its unique reactivity and versatility. This compound is characterized by the presence of two 3-chlorophenyl groups attached to an iodine atom, which is further stabilized by a tetrafluoroborate anion. It is commonly used as a reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis-(3-chloro-phenyl)-iodonium tetrafluoroborate typically involves the reaction of 3-chloroiodobenzene with a suitable oxidizing agent in the presence of a fluoride source. One common method involves the use of silver tetrafluoroborate (AgBF4) as the fluoride source and an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) to facilitate the formation of the iodonium salt. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yields and purity of the product.
Industrial Production Methods
While the laboratory-scale synthesis of this compound is well-documented, industrial production methods are less commonly reported. the principles remain similar, with the focus on optimizing reaction conditions to achieve higher yields and scalability. Industrial production may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Bis-(3-chloro-phenyl)-iodonium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often serving as an oxidizing agent itself.
Reduction: It can be reduced to form 3-chlorophenyl iodide and other related compounds.
Substitution: The iodonium group can be substituted with other nucleophiles, leading to the formation of diverse organic products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can react with the iodonium compound under mild conditions, typically in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of products, including aryl amines, aryl thiols, and aryl ethers.
科学研究应用
Bis-(3-chloro-phenyl)-iodonium tetrafluoroborate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Medicine: Research into its potential use in drug development is ongoing, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
作用机制
The mechanism by which bis-(3-chloro-phenyl)-iodonium tetrafluoroborate exerts its effects involves the formation of reactive intermediates, such as iodonium ions, which can facilitate various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions. For example, in substitution reactions, the iodonium ion acts as an electrophile, reacting with nucleophiles to form new bonds.
相似化合物的比较
Similar Compounds
- Bis-(4-chloro-phenyl)-iodonium tetrafluoroborate
- Bis-(2-chloro-phenyl)-iodonium tetrafluoroborate
- Bis-(3-bromo-phenyl)-iodonium tetrafluoroborate
Uniqueness
Bis-(3-chloro-phenyl)-iodonium tetrafluoroborate is unique due to the specific positioning of the chlorine atoms on the phenyl rings, which can influence its reactivity and the types of products formed in chemical reactions. Compared to its analogs, it may offer distinct advantages in certain synthetic applications, such as improved yields or selectivity in specific reactions.
属性
IUPAC Name |
bis(3-chlorophenyl)iodanium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2I.BF4/c13-9-3-1-5-11(7-9)15-12-6-2-4-10(14)8-12;2-1(3,4)5/h1-8H;/q+1;-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRYXKANVCHUDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC(=CC(=C1)[I+]C2=CC=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BCl2F4I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
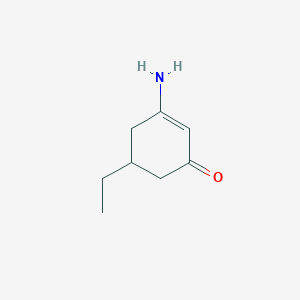
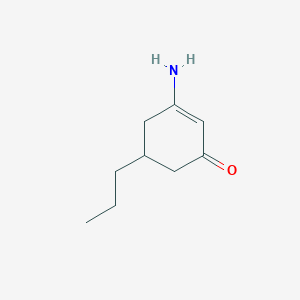
![(5-methyl-7,8-dihydro-6H-pyrido[2,3-b]pyrazin-7-yl)methanol](/img/structure/B8140905.png)
![Dimethyl 6-cyanopyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B8140913.png)
![4-(3-Methoxyphenyl)-10-oxa-7-thia-2,3,5-triazatricyclo[6.4.0.02,6]dodeca-1(8),3,5-triene](/img/structure/B8140926.png)
![2-chloro-N-[2-(hydroxymethyl)-6-methoxyphenyl]acetamide](/img/structure/B8140938.png)
![2-((Trimethylsilyl)ethynyl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B8140945.png)
![2-(3-Chlorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[5,1-b][1,3]benzothiazole](/img/structure/B8140949.png)
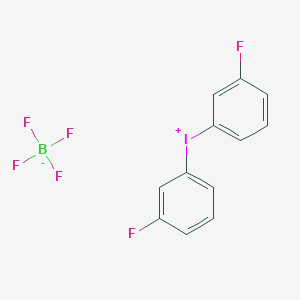
![2-chloro-N-[2-(cyanomethoxy)phenyl]acetamide](/img/structure/B8140979.png)
![2-bromo-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B8140994.png)
![7,8-dihydro-5H-pyrido[2,3-b]pyrazin-6-one](/img/structure/B8140999.png)
![2-Bromo-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B8141004.png)
